molecular formula C25H21NO6 B3664762 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B3664762
M. Wt: 431.4 g/mol
InChI Key: JVZNVYLQQMLRIQ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic benzofuran-derivative compound provided for research applications. Its structural features are characteristic of molecules investigated for their potential to interact with key biological pathways. For instance, structurally related compounds containing benzamide and methoxy substituents are explored in neuroscientific research, particularly for targeting enzymes like acetylcholinesterase (AChE) to modulate cholinergic neurotransmission, which is crucial for cognitive processes . Other benzamide-based compounds have been studied for their effects on gastrointestinal motility . The specific arrangement of the 2-benzoyl-benzofuran core and the dimethoxybenzamide moiety in this compound suggests it is a valuable chemical tool for researchers in medicinal chemistry. It can be used to probe structure-activity relationships (SAR), investigate mechanisms of action in various biological assays, and serve as a building block in the design of novel bioactive molecules. This product is intended for laboratory research by qualified professionals.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-17-11-8-15(9-12-17)23(27)24-22(18-6-4-5-7-19(18)32-24)26-25(28)16-10-13-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZNVYLQQMLRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Potential Therapeutic Applications

Preliminary studies suggest that 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide exhibits promising biological activities :

  • Anticancer Activity : Research indicates that this compound may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies have suggested that it may modulate inflammatory pathways, offering potential therapeutic benefits for inflammatory diseases.

Applications in Polymer Chemistry

This compound can serve as a building block for synthesizing advanced materials:

  • Polymeric Nanocomposites : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
  • Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for applications in OLED technology.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeObserved EffectsReference
This compoundAnticancerInhibition of cancer cell proliferation
Similar Benzamide DerivativeAntimicrobialActivity against Gram-positive bacteria
Benzofuran AnalogAnti-inflammatoryModulation of inflammatory cytokines

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis via the intrinsic pathway, leading to increased expression of pro-apoptotic factors.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of metabolic pathways.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Structural Highlights :

  • Benzofuran core : Imparts rigidity and aromaticity, influencing binding to hydrophobic pockets in proteins.
  • 3,4-Dimethoxybenzamide : Provides hydrogen-bonding sites for target engagement.

Structural Analogues with Varying Heterocyclic Cores

Thiazole Derivatives
  • N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (): Replaces benzofuran with a thiazole ring, altering electronic properties and binding affinity. Exhibits antibacterial activity against E. coli and S. aureus due to the thiazole’s affinity for bacterial enzymes .
  • 3,4-Dimethoxy-N-(4-{[(4-Methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide ():
    • Features a thiazole ring with a flexible carbamoyl linker.
    • Demonstrates antiviral activity (IC₅₀ = 5 µM against HBV) and enzyme inhibition (IC₅₀ = 15 µM against viral polymerase) .

Key Difference : Thiazole-containing compounds often exhibit stronger enzyme inhibition due to sulfur’s electronegativity, whereas benzofuran derivatives may prioritize membrane permeability.

Benzoxazole and Benzothiazole Derivatives
  • N-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide ():
    • Substitutes benzofuran with benzoxazole, introducing a nitro group for enhanced electrophilicity.
    • Shows altered anticancer properties compared to methoxy-substituted analogues .
  • 3,4-Dimethoxy-N-(4-Methyl-1,3-benzothiazol-2-yl)benzamide ():
    • Benzothiazole core with a methyl group improves metabolic stability.
    • Used as a kinase inhibitor in cancer research .

Key Difference : Benzothiazoles often exhibit higher metabolic stability than benzofurans due to reduced oxidative degradation.

Analogues with Modified Substituents

Benzofuran Derivatives with Varied Acyl Groups
  • N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide ():
    • Replaces 4-methoxybenzoyl with a chloro-substituted benzoyl group.
    • Chlorine’s electron-withdrawing effects reduce solubility but enhance halogen bonding with targets .
  • 4-Bromo-N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide ():
    • Incorporates a chromenyl moiety, extending π-conjugation for fluorescence-based applications .

Key Difference : Methoxy groups improve solubility and bioavailability, whereas halogenated or chromenyl groups prioritize target specificity.

Benzodioxine and Dioxole Analogues
  • N-[2-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide ():
    • Benzodioxine moiety increases electron density, enhancing interactions with aromatic residues in enzymes .
  • N-(2-(Benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide ():
    • Benzo[d][1,3]dioxole improves oxidative stability compared to benzofuran derivatives .

Activity Comparison

Activity Compound IC₅₀/EC₅₀ Target Reference
Antiviral 3,4-Dimethoxy-N-(4-{...}) (Thiazole derivative) 5 µM HBV
Anticancer Thiazole-Benzamide Variant 10 µM Cancer Cell Proliferation
Enzyme Inhibition 3,4-Dimethoxy-N-[2-(4-Methoxybenzoyl)-1-benzofuran-3-yl]benzamide (Target) Under study Viral Polymerase

SAR Insights

  • Methoxy Groups : Increase solubility and modulate electron density, enhancing target engagement (e.g., 3,4-dimethoxy vs. nitro groups in ).
  • Heterocyclic Core : Benzofuran prioritizes lipophilicity, while thiazole/benzothiazole enhances enzyme inhibition.
  • Substituent Effects : Halogens (Cl, Br) improve binding affinity but reduce solubility; chromenyl groups extend conjugation for imaging applications.

Q & A

Q. What are the key synthetic pathways for synthesizing 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Reacting a benzoyl chloride derivative with a benzofuran-amine intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .
  • Functional group protection : Methoxy groups are introduced via alkylation or protected during intermediate steps to avoid side reactions .
  • Optimized reaction conditions : Solvents (e.g., dichloromethane, ethanol), temperatures (45–80°C), and reflux durations (4–24 hours) are critical for yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify methoxy, benzoyl, and benzofuran moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Confirmation of amide (C=O stretch at ~1650 cm1^{-1}) and aromatic C-H bonds .

Q. What functional groups dominate its reactivity and bioactivity?

Key functional groups include:

  • Methoxy groups : Influence solubility and electronic effects on aromatic rings .
  • Benzamide core : Critical for hydrogen bonding with biological targets .
  • Benzofuran moiety : Enhances π-π stacking interactions in receptor binding .

Advanced Research Questions

Q. How can researchers address low solubility in aqueous media during biological assays?

Methodological approaches include:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Micellar encapsulation : Employ surfactants like Tween-80 to improve dispersion .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) at non-critical positions .

Q. What strategies optimize reaction yields in large-scale synthesis?

Key parameters to optimize:

  • Catalyst loading : Reduce EDCI/DMAP ratios to minimize byproducts while maintaining efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification .
  • Temperature gradients : Stepwise heating (e.g., 45°C → 80°C) improves intermediate stability .

Q. How do computational models aid in predicting its biological targets?

  • Molecular docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina .
  • QSAR studies : Correlate methoxy substitution patterns with antimicrobial activity using regression models .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. How should contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) and cell lines .
  • Structural analogs : Compare activities of derivatives (e.g., halogenated vs. methoxy-substituted analogs) to identify critical motifs .
  • Dose-response validation : Replicate results across multiple concentrations to confirm potency thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Reactant of Route 2
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3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

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